10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
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Overview
Description
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one is a thioxanthone derivative known for its unique photophysical properties. This compound is particularly notable for its applications in photopolymerization processes and as a photoredox catalyst. Its structure includes a thioxanthone core with a phenylanilino group, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one typically involves the reaction of thioxanthone with aniline derivatives under specific conditions. One common method includes the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions, ensuring the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthone derivatives. These products have diverse applications in different fields .
Scientific Research Applications
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one involves its ability to absorb visible light and generate reactive species. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA and proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
- 7-(4-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one
- 2-[4-(diphenylamino)phenyl]-10,10-dioxide-9H-thioxanthen-9-one
Uniqueness
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one stands out due to its high photoinitiating efficiency and ability to act as a metal-free photoredox catalyst. Its unique structure allows for efficient absorption of visible light and generation of reactive species, making it highly effective in various applications .
Properties
CAS No. |
1623010-63-8 |
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Molecular Formula |
C31H21NO3S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one |
InChI |
InChI=1S/C31H21NO3S/c33-31-27-13-7-8-14-29(27)36(34,35)30-20-17-23(21-28(30)31)22-15-18-26(19-16-22)32(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-21H |
InChI Key |
FGRBYDKOBBBPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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